molecular formula C9H12ClNO2 B14007610 Ethyl anthranilate hydrochloride CAS No. 32045-49-1

Ethyl anthranilate hydrochloride

Cat. No.: B14007610
CAS No.: 32045-49-1
M. Wt: 201.65 g/mol
InChI Key: OPYDVPOTZFWPLS-UHFFFAOYSA-N
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Description

Ethyl anthranilate hydrochloride is a chemical compound derived from anthranilic acid. It is an ester formed by the reaction of ethanol and anthranilic acid, and it is often used in various chemical and industrial applications. This compound is known for its pleasant grape-like odor and is commonly used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl anthranilate hydrochloride can be synthesized through the esterification of anthranilic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The resulting product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques such as column chromatography and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl anthranilate hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of anthranilic acid.

    Reduction: Formation of ethyl anthranilate.

    Substitution: Formation of various substituted anthranilates.

Scientific Research Applications

Ethyl anthranilate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Used in the production of flavors, fragrances, and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl anthranilate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Anthranilic acid: The parent compound from which ethyl anthranilate hydrochloride is derived.

    Methyl anthranilate: Another ester of anthranilic acid with similar properties and applications.

    Benzyl anthranilate: A related compound with different ester groups.

Uniqueness

This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its pleasant odor and versatility in chemical reactions make it valuable in various industries, particularly in flavors and fragrances.

Properties

CAS No.

32045-49-1

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

ethyl 2-aminobenzoate;hydrochloride

InChI

InChI=1S/C9H11NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h3-6H,2,10H2,1H3;1H

InChI Key

OPYDVPOTZFWPLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N.Cl

Origin of Product

United States

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